molecular formula C8H14O3 B178135 2,2-Dimethyl-4-oxohexanoic acid CAS No. 15118-53-3

2,2-Dimethyl-4-oxohexanoic acid

Cat. No. B178135
Key on ui cas rn: 15118-53-3
M. Wt: 158.19 g/mol
InChI Key: WCDLSRSKDWMPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081145

Procedure details

Following the method of Example 2, but using 1-[4-chlorobenzyl]-1-(4-fluorophenyl)hydrazine hydrochloride 1.9 g and 2,2-dimethyl-4-oxohexanoic acid (950 mg) as starting materials, in t-butanol as solvent, after 16 hrs. at reflux, the solvent was removed in vacuo, and the title compound was isolated by crystallization and filtration, followed by crystallization from hot ethyl acetate:hexane 9:1.
Name
1-[4-chlorobenzyl]-1-(4-fluorophenyl)hydrazine hydrochloride
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)N)=[CH:5][CH:4]=1.[CH3:19][C:20]([CH3:29])([CH2:24][C:25](=O)[CH2:26][CH3:27])[C:21]([OH:23])=[O:22]>C(O)(C)(C)C>[Cl:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]2[C:10]3[C:15](=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)[C:26]([CH3:27])=[C:25]2[CH2:24][C:20]([CH3:29])([CH3:19])[C:21]([OH:23])=[O:22])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
1-[4-chlorobenzyl]-1-(4-fluorophenyl)hydrazine hydrochloride
Quantity
1.9 g
Type
reactant
Smiles
Cl.ClC1=CC=C(CN(N)C2=CC=C(C=C2)F)C=C1
Step Two
Name
Quantity
950 mg
Type
reactant
Smiles
CC(C(=O)O)(CC(CC)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)F)C)CC(C(=O)O)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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